molecular formula C15H15FN2O4S B2862017 N-(4-fluorophenyl)-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide CAS No. 1147766-82-2

N-(4-fluorophenyl)-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide

Cat. No.: B2862017
CAS No.: 1147766-82-2
M. Wt: 338.35
InChI Key: GSKMCLYXJZYMIY-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide is a synthetic organic compound that features a furan ring substituted with a carboxamide group, a pyrrolidine sulfonyl group, and a fluorophenyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the carboxamide group: This step may involve the reaction of the furan derivative with an amine or amide reagent under suitable conditions.

    Fluorination: The fluorophenyl group can be introduced through electrophilic aromatic substitution or other fluorination techniques.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carboxamide group can be reduced to form amines or other reduced products.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction may produce amines.

Scientific Research Applications

N-(4-fluorophenyl)-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development targeting specific biological pathways.

    Biological Studies: Investigation of its effects on cellular processes and potential therapeutic benefits.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. Detailed studies would be required to elucidate its precise mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide
  • N-(4-bromophenyl)-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide
  • N-(4-methylphenyl)-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide

Uniqueness

N-(4-fluorophenyl)-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, biological activity, and pharmacokinetic profile compared to its analogs.

Properties

IUPAC Name

N-(4-fluorophenyl)-5-pyrrolidin-1-ylsulfonylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4S/c16-11-3-5-12(6-4-11)17-15(19)13-7-8-14(22-13)23(20,21)18-9-1-2-10-18/h3-8H,1-2,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKMCLYXJZYMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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